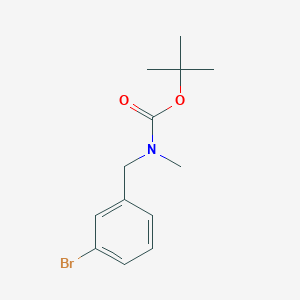

tert-Butyl 3-bromobenzyl(methyl)carbamate

描述

Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-[(3-bromophenyl)methyl]-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15(4)9-10-6-5-7-11(14)8-10/h5-8H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNHISMHPSMPBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 3 Bromobenzyl Methyl Carbamate

Precursor Synthesis and Regioselective Bromination Strategies

The synthesis of tert-butyl 3-bromobenzyl(methyl)carbamate is a multi-step process that hinges on the successful preparation of a key precursor, N-methylbenzylamine, followed by a highly selective bromination reaction.

Synthesis of N-Methylbenzylamine Precursors

N-methylbenzylamine is a crucial intermediate in the synthesis of the target compound. One common method for its preparation is the reductive amination of benzaldehyde (B42025) with methylamine. This reaction typically involves the formation of an imine intermediate, which is then reduced to the secondary amine. Various reducing agents can be employed for this transformation, with sodium borohydride (B1222165) being a frequently used option due to its mild nature and high selectivity.

Another synthetic route to N-methylbenzylamine involves the direct N-alkylation of benzylamine (B48309) with a methylating agent, such as methyl iodide or dimethyl sulfate. This reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. Careful control of the reaction conditions is necessary to minimize over-alkylation and the formation of the tertiary amine. The choice of solvent and base can significantly influence the yield and purity of the desired N-methylbenzylamine. google.com

Electrophilic Aromatic Bromination Techniques for 3-Substitution

The introduction of a bromine atom at the meta-position of the benzyl (B1604629) group is a critical step that dictates the final structure of the target molecule. This is achieved through electrophilic aromatic substitution, a class of reactions where an electrophile replaces a hydrogen atom on an aromatic ring. libretexts.orglibretexts.orgcoconote.app The mechanism involves the attack of the electron-rich aromatic ring on the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.orgmsu.edu Subsequent loss of a proton restores the aromaticity of the ring, yielding the brominated product. idc-online.com

Several brominating agents can be used for electrophilic aromatic bromination, with N-Bromosuccinimide (NBS) being a popular choice. missouri.edu NBS is a versatile reagent that can serve as a source of electrophilic bromine, particularly when activated by a protic or Lewis acid. missouri.edu The advantage of using NBS lies in its ability to provide a low, steady concentration of bromine in the reaction mixture, which can help to control the selectivity of the bromination and minimize the formation of polybrominated byproducts. chemistrysteps.com Other brominating agents include elemental bromine (Br2) in the presence of a Lewis acid catalyst like FeBr3, which polarizes the Br-Br bond to generate a more potent electrophile. libretexts.org The optimization of the brominating agent and reaction conditions is crucial for achieving high yields and the desired regioselectivity.

Table 1: Comparison of Brominating Agents for Aromatic Bromination

| Brominating Agent | Activating Agent/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Protic or Lewis acids, light missouri.eduresearchgate.net | Mild, selective, easy to handle missouri.edu | Can lead to radical side reactions chemistrysteps.com |

| Bromine (Br2) | Lewis acids (e.g., FeBr3, AlCl3) libretexts.org | Highly reactive, cost-effective | Corrosive, requires a catalyst, can lead to over-bromination libretexts.org |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Acid catalysis | Stable solid, high bromine content | Can be less regioselective than NBS nih.gov |

| Tetraalkylammonium tribromides | None required | High para-selectivity for certain substrates nih.gov | More specialized reagent |

The directing effect of the N-methylbenzyl group on the aromatic ring is a key factor in achieving the desired 3-substitution pattern. The N-methylbenzyl group is an ortho, para-directing group due to the electron-donating nature of the nitrogen atom. However, under acidic conditions, the nitrogen atom can be protonated, transforming the group into a meta-directing deactivating group. This is because the positively charged nitrogen atom withdraws electron density from the aromatic ring, making the meta position the least deactivated and therefore the most favorable site for electrophilic attack.

By carefully controlling the acidity of the reaction medium, it is possible to favor the formation of the 3-bromo isomer. The choice of solvent can also influence the regioselectivity of the bromination reaction. For instance, using a polar solvent can help to stabilize the charged intermediate, potentially affecting the reaction pathway and the final product distribution.

Formation of the tert-Butyl Carbamate (B1207046) Moiety

The final step in the synthesis of this compound is the introduction of the tert-butoxycarbonyl (Boc) protecting group onto the secondary amine.

tert-Butoxycarbonyl (Boc) Protection Strategies for Secondary Amines

The Boc group is a widely used protecting group for amines in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. nih.gov The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc2O). fishersci.co.uk The reaction is typically carried out in the presence of a base, such as a tertiary amine (e.g., triethylamine) or an inorganic base (e.g., sodium bicarbonate), to neutralize the acidic byproduct. fishersci.co.uk

The choice of solvent for the Boc protection reaction is flexible, with common options including dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724). fishersci.co.ukwikipedia.org The reaction is generally performed at room temperature and proceeds with high yield. For less reactive amines or in cases where the reaction is sluggish, the use of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can accelerate the reaction rate. wikipedia.org Alternative methods for Boc protection include the use of tert-butyl azidoformate or reacting the amine with 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON).

Table 2: Strategies for Boc Protection of Secondary Amines

| Reagent | Base | Solvent | Conditions | Advantages |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc2O) | Triethylamine (B128534), Sodium Bicarbonate fishersci.co.uk | Dichloromethane, THF, Acetonitrile fishersci.co.ukwikipedia.org | Room Temperature | High yield, mild conditions, common reagent fishersci.co.uk |

| Di-tert-butyl dicarbonate (Boc2O) with DMAP | 4-Dimethylaminopyridine (DMAP) wikipedia.org | Dichloromethane, Acetonitrile | Room Temperature | Catalyzes the reaction for less reactive amines wikipedia.org |

| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) | Triethylamine | Dichloromethane, THF | Room Temperature | Useful for acid-sensitive substrates |

| tert-Butyl Azidoformate | None required | Aprotic solvents | Elevated temperature | Can be hazardous |

Optimization of Reaction Conditions and Isolation Procedures

To enhance the efficiency and purity of this compound synthesis, optimization of reaction conditions and isolation procedures is crucial. This involves a systematic study of solvent systems, temperature profiles, and the use of catalytic enhancers.

Solvent Systems and Temperature Profiles for Enhanced Yield and Purity

The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like acetonitrile and THF are often effective for this type of reaction. fishersci.co.uk Biphasic systems, such as dichloromethane-water or chloroform-water with a phase-transfer catalyst, can also be employed to facilitate the reaction and simplify the workup process.

Temperature control is another critical parameter. While the reaction often proceeds efficiently at room temperature (20-25°C), gentle heating (e.g., to 40°C) can be used to accelerate the reaction, particularly if the starting amine is sterically hindered or has low nucleophilicity. fishersci.co.uk However, excessive heat should be avoided to prevent the decomposition of the Boc anhydride. For isolation, standard procedures involve quenching the reaction with water, followed by extraction of the product into an organic solvent. The organic layer is then washed with brine, dried over an anhydrous salt like magnesium sulfate, and concentrated under reduced pressure. Purification by silica (B1680970) gel column chromatography is a common method to obtain the final product with high purity.

Below is an interactive data table summarizing the impact of different solvent and temperature conditions on the hypothetical yield and purity of this compound.

| Solvent System | Base | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) | Hypothetical Purity (%) |

| Dichloromethane | Triethylamine | 25 | 4 | 92 | 95 |

| Tetrahydrofuran | Sodium Bicarbonate | 25 | 6 | 88 | 93 |

| Acetonitrile | 4-(Dimethylamino)pyridine | 40 | 2 | 95 | 98 |

| Dichloromethane/Water | Sodium Hydroxide | 25 | 3 | 90 | 94 |

Catalytic Enhancements in Synthetic Pathways

The introduction of a catalyst can significantly improve the rate and efficiency of the carbamate formation. While strong bases like DMAP can be considered catalytic in some contexts, other true catalytic systems have been developed for N-Boc protection. For instance, ionic liquids, such as 1-alkyl-3-methylimidazolium cations, have been shown to catalyze the N-tert-butyloxycarbonylation of amines by activating the Boc anhydride. organic-chemistry.org

Another approach involves the use of solid-supported catalysts, which offer the advantage of easy separation from the reaction mixture. Perchloric acid adsorbed on silica gel (HClO₄–SiO₂) has been reported as an efficient and reusable catalyst for this transformation under solvent-free conditions. organic-chemistry.org The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a catalyst has also been demonstrated to be effective for the chemoselective mono-N-Boc protection of amines. organic-chemistry.org

The following interactive data table illustrates the potential effects of different catalytic systems on the synthesis of this compound.

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |

| None (Stoichiometric Base) | Dichloromethane | 25 | 4 | 92 |

| 4-(Dimethylamino)pyridine (cat.) | Acetonitrile | 25 | 1.5 | 96 |

| Ionic Liquid | Neat | 25 | 2 | 94 |

| HClO₄–SiO₂ | Solvent-free | 25 | 0.5 | 97 |

| 1,1,1,3,3,3-Hexafluoroisopropanol | HFIP | 25 | 1 | 95 |

Scalable Synthetic Approaches for this compound Production

For the large-scale production of this compound, the chosen synthetic route must be robust, cost-effective, and safe. The N-Boc protection of N-methyl-3-bromobenzylamine is a highly scalable reaction due to its typically high yields, mild reaction conditions, and the commercial availability of the starting materials.

Key considerations for scaling up this synthesis include:

Reagent Selection: Utilizing cost-effective and readily available reagents such as sodium bicarbonate as the base and common organic solvents.

Process Control: Careful control of reaction temperature to prevent runaway reactions and decomposition of the Boc anhydride. This may involve the use of jacketed reactors with efficient cooling systems.

Workup and Isolation: Designing a streamlined workup procedure to minimize solvent usage and facilitate product isolation. This could involve crystallization of the product directly from the reaction mixture, if feasible, to avoid column chromatography.

Safety: A thorough safety assessment of the process, considering the handling of all chemicals and the management of any potential exotherms.

The use of continuous flow chemistry is an emerging approach for the scalable and safe production of fine chemicals. A flow process for the synthesis of this compound could offer advantages such as improved heat and mass transfer, precise control over reaction parameters, and the potential for in-line purification.

Advanced Spectroscopic Characterization and Structural Elucidation of Tert Butyl 3 Bromobenzyl Methyl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as the cornerstone for the structural elucidation of tert-Butyl 3-bromobenzyl(methyl)carbamate, enabling the precise mapping of its proton and carbon frameworks.

Proton NMR (¹H NMR) Analysis of Chemical Shifts, Coupling Constants, and Integrations

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different proton environments within the molecule. The aromatic region is expected to show a complex pattern for the four protons on the 3-bromobenzyl moiety. The benzylic protons, the N-methyl protons, and the tert-butyl protons will each give rise to a characteristic singlet.

The integration of these signals will be proportional to the number of protons in each environment (4H for the aromatic protons, 2H for the benzylic protons, 3H for the N-methyl group, and 9H for the tert-butyl group), confirming the relative number of each type of proton.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 7.10 - 7.50 | Multiplet | 4H |

| Benzyl-CH₂ | ~4.40 | Singlet | 2H |

| N-CH₃ | ~2.80 | Singlet | 3H |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are influenced by the electronic environment of each carbon atom. For instance, the carbonyl carbon of the carbamate (B1207046) group is expected to appear significantly downfield.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbamate) | ~155 |

| Aromatic C-Br | ~122 |

| Aromatic C-H | 125 - 135 |

| Aromatic C-CH₂ | ~140 |

| O-C(CH₃)₃ | ~80 |

| Benzyl-CH₂ | ~53 |

| N-CH₃ | ~35 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Insights

Two-dimensional NMR techniques are powerful for confirming the structural assignments made from 1D NMR data and for providing further insights into the molecule's connectivity.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between adjacent protons. In the case of this compound, this would be particularly useful in assigning the coupled protons within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link the proton signals of the benzylic CH₂, the N-methyl group, and the tert-butyl group to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds apart. This is invaluable for establishing the connectivity of the entire molecule. For example, correlations would be expected between the benzylic protons and the aromatic carbons, as well as the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the stereochemistry and conformation of the molecule. For instance, a NOESY spectrum could show correlations between the N-methyl protons and the benzylic protons.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental formula of this compound. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 3: HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ (C₁₃H₁₉⁷⁹BrNO₂) | 300.0599 |

Tandem Mass Spectrometry (MS/MS) for Structural Information via Fragmentation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. This technique provides detailed structural information. The fragmentation of tert-butyl carbamates is well-characterized and typically proceeds through the loss of isobutylene (B52900) (56 Da) followed by the loss of carbon dioxide (44 Da).

A common fragmentation pathway for protonated this compound would likely involve the initial loss of isobutylene to form a carbamic acid intermediate, which would then readily decarboxylate. Another potential fragmentation would be the cleavage of the benzyl-nitrogen bond.

Table 4: Expected MS/MS Fragmentation of [M+H]⁺ for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| 300/302 | 244/246 | C₄H₈ (Isobutylene) |

| 244/246 | 200/202 | CO₂ (Carbon Dioxide) |

Chromatographic Techniques for Purity Assessment and Isolation Efficiency

The purity and isolation of this compound, a key intermediate in various synthetic pathways, are critical for ensuring the quality and efficacy of subsequent products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques widely employed for the purity assessment and to monitor the efficiency of isolation processes for this compound. These methods offer high resolution, sensitivity, and accuracy, making them indispensable in both research and quality control settings.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust HPLC method for this compound is fundamental for accurate quantification and purity determination. A typical approach involves reverse-phase chromatography, which separates compounds based on their hydrophobicity.

Method Development:

A suitable HPLC method for the analysis of this compound would typically utilize a C18 stationary phase, which provides excellent retention and separation for moderately non-polar compounds. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with an acidic modifier like formic acid or phosphoric acid to improve peak shape and resolution.

Initial method development would involve screening different mobile phase compositions and gradients to achieve optimal separation of the main compound from any potential impurities, such as starting materials (3-bromobenzylamine and di-tert-butyl dicarbonate) or by-products. The detection wavelength is typically set at a value where the analyte exhibits maximum absorbance, which for a compound containing a benzene (B151609) ring is often around 254 nm.

Method Validation:

Once an optimal method is developed, it must be validated to ensure its reliability, accuracy, and precision. Validation is performed according to the International Council for Harmonisation (ICH) guidelines and typically includes the assessment of the following parameters:

Specificity: The ability of the method to exclusively assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The following interactive data table summarizes typical parameters for a validated HPLC method for the analysis of this compound.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30-90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Retention Time | Approximately 8.5 min |

The subsequent interactive table presents representative validation data for such an HPLC method.

| Validation Parameter | Result |

|---|---|

| Linearity (R²) | > 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | < 2.0% |

| LOD | 0.05 µg/mL |

| LOQ | 0.15 µg/mL |

Ultra-Performance Liquid Chromatography (UPLC) for Rapid and High-Resolution Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures.

For the analysis of this compound, a UPLC method can provide a much faster analysis time without compromising, and often improving, the separation efficiency. This is particularly advantageous for high-throughput screening of reaction progress or for the rapid purity assessment of a large number of samples.

Method Development and Advantages:

The principles of UPLC method development are similar to those for HPLC, primarily involving the optimization of the stationary phase, mobile phase, and gradient conditions. However, due to the smaller particle size of the columns, the flow rates are typically lower, and the gradient times are significantly shorter.

The primary advantages of using UPLC for the analysis of this compound include:

Increased Resolution: The higher efficiency of UPLC columns allows for better separation of closely eluting impurities.

Faster Analysis Times: Run times can be reduced from 15-20 minutes in HPLC to as little as 2-3 minutes in UPLC.

Reduced Solvent Consumption: The lower flow rates and shorter run times result in a significant decrease in solvent usage, making it a more environmentally friendly and cost-effective technique.

Increased Sensitivity: The sharper and narrower peaks obtained in UPLC lead to higher peak heights and thus improved sensitivity.

The interactive data table below outlines typical parameters for a UPLC method for the rapid analysis of this compound.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30-95% B over 2.5 min |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 1 µL |

| Retention Time | Approximately 1.8 min |

Mechanistic Investigations and Reaction Pathways Involving Tert Butyl 3 Bromobenzyl Methyl Carbamate

Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Bromide Position

The bromine atom on the aromatic ring of tert-butyl 3-bromobenzyl(methyl)carbamate serves as a versatile handle for the formation of new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction can be applied to this compound to introduce an alkynyl substituent onto the benzene (B151609) ring.

The catalytic cycle of the Sonogashira coupling involving this compound is generally understood to proceed through a dual-catalytic system involving both palladium and copper.

The Palladium Cycle:

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl bromide, this compound, to a Pd(0) complex. This is often the rate-determining step. The Pd(0) species, typically stabilized by phosphine (B1218219) ligands, inserts into the carbon-bromine bond to form a square planar Pd(II) intermediate.

Transmetalation: The terminal alkyne is activated by the copper(I) co-catalyst to form a copper(I) acetylide. This species then transfers the acetylide group to the Pd(II) complex in a transmetalation step, displacing the bromide ion.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, tert-butyl 3-(alkynyl)benzyl(methyl)carbamate, and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Table 1: Effect of Different Ligands on a Hypothetical Sonogashira Coupling of this compound This table is illustrative and based on general principles of Sonogashira reactions.

| Ligand | Typical Catalyst Loading (mol%) | General Observations on Reactivity |

|---|---|---|

| Triphenylphosphine (PPh3) | 1-5 | Standard, widely used ligand. May require higher temperatures. |

| Tri-tert-butylphosphine (P(t-Bu)3) | 0.5-2 | Bulky and electron-rich, often leads to higher reaction rates at lower temperatures. |

| XPhos | 0.5-2 | A bulky biaryl phosphine ligand known for high activity in various cross-coupling reactions. |

| IMes (an NHC ligand) | 1-3 | Highly stable and active, often used in copper-free Sonogashira reactions. |

Co-catalyst (Copper(I)): The copper(I) salt, typically CuI, plays a pivotal role in the traditional Sonogashira reaction. wikipedia.org It facilitates the deprotonation of the terminal alkyne by the base and forms a copper acetylide intermediate. This intermediate is more reactive towards transmetalation with the palladium complex than the alkyne itself. However, the presence of copper can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling). This has led to the development of copper-free Sonogashira protocols. nih.gov

Base: The base is essential for the deprotonation of the terminal alkyne, forming the reactive acetylide anion. wikipedia.org It also neutralizes the hydrogen halide that is formed as a byproduct. Common bases include amines such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), which can also serve as the solvent. Inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are also used, particularly in copper-free systems. organic-chemistry.org The choice and strength of the base can significantly impact the reaction rate and the extent of side reactions.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound, such as a boronic acid or a boronic ester. libretexts.org This reaction is widely used to couple this compound with various aryl or vinyl boronic acids.

The catalytic cycle for the Suzuki-Miyaura coupling of this compound is composed of three key steps: libretexts.org

Oxidative Addition: Similar to the Sonogashira coupling, the cycle begins with the oxidative addition of this compound to a Pd(0) catalyst, forming a Pd(II) intermediate.

Transmetalation: This is a crucial and often rate-limiting step where the organic group is transferred from the boron atom to the palladium center. The mechanism of transmetalation is complex and highly dependent on the reaction conditions, particularly the base. The boronic acid is activated by the base to form a more nucleophilic boronate species, which then reacts with the Pd(II) complex.

Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) intermediate to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org This step is typically fast and irreversible.

The presence of the carbamate (B1207046) functionality in the substrate is generally well-tolerated in Suzuki-Miyaura couplings, although substrates containing a carbamate directly attached to the aromatic ring (as an O-carbamate) can sometimes undergo C-O bond cleavage under certain conditions with nickel catalysts. nih.govnih.gov However, for this compound, the reaction occurs at the C-Br bond, and the carbamate group is more of a remote substituent.

Both homogeneous and heterogeneous palladium catalysts can be employed for the Suzuki-Miyaura coupling of this compound.

Homogeneous Catalysts: These are soluble palladium complexes, often with phosphine or N-heterocyclic carbene ligands. nih.gov They typically exhibit high activity and selectivity under mild reaction conditions. utexas.edu However, the major drawback is the difficulty in separating the catalyst from the reaction mixture, which can lead to product contamination with residual palladium and makes catalyst recycling challenging. qualitas1998.netresearchgate.net

Heterogeneous Catalysts: These involve palladium species supported on a solid material, such as activated carbon (Pd/C), silica (B1680970), or polymers. nih.govresearchgate.net The primary advantage of heterogeneous catalysts is their ease of separation from the product by filtration, which simplifies purification and allows for catalyst reuse. utexas.edu However, they may exhibit lower activity compared to their homogeneous counterparts and can suffer from leaching of palladium into the reaction medium, leading to a loss of activity over repeated cycles and questioning the truly heterogeneous nature of the catalysis. qualitas1998.net

Table 2: Comparison of Homogeneous and Heterogeneous Catalysts for a Hypothetical Suzuki-Miyaura Coupling This table is for illustrative purposes and based on general characteristics of these catalyst types.

| Catalyst Type | Example | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous | Pd(PPh3)4, Pd(OAc)2/SPhos | High activity and selectivity, mild reaction conditions, good functional group tolerance. nih.gov | Difficult to separate from product, catalyst recycling is challenging, potential for product contamination. qualitas1998.netresearchgate.net |

| Heterogeneous | Pd/C, Pd on silica | Easy separation and recovery, potential for recyclability, lower product contamination. utexas.eduresearchgate.net | Often require harsher reaction conditions, may have lower activity, potential for metal leaching. nih.govqualitas1998.net |

Cyano-Functionalization via Transition Metal Catalysis (e.g., Palladium or Copper)

The conversion of the aryl bromide in this compound to a nitrile group is a pivotal transformation, yielding tert-butyl 3-cyanobenzyl(methyl)carbamate. This cyano-functionalization is efficiently achieved through transition metal catalysis, with palladium and copper complexes being the most prominent catalysts. These methods are preferred over traditional approaches like the Sandmeyer or Rosenmund-von Braun reactions, which often require harsh conditions and stoichiometric amounts of toxic copper(I) cyanide. nih.govorganic-chemistry.org

Palladium Catalysis: The catalytic cycle for palladium-catalyzed cyanation is well-established and generally involves three key steps: oxidative addition, transmetalation (or cyanide exchange), and reductive elimination. researchgate.net The process begins with a Pd(0) species, which undergoes oxidative addition with the aryl bromide of this compound to form an Ar-Pd(II)-Br intermediate. researchgate.netrsc.org Subsequently, the bromide ligand is exchanged for a cyanide group from a cyanide source (e.g., K₄[Fe(CN)₆], Zn(CN)₂, KCN). nih.govrsc.org This step, often referred to as transmetalation, can be a critical point in the cycle, as excess cyanide ions can poison the palladium catalyst by forming stable, catalytically inactive palladium-cyanide complexes. nih.govresearchgate.net The final step is reductive elimination, where the aryl group and the cyanide ligand couple to form the desired nitrile product, regenerating the active Pd(0) catalyst for the next cycle. researchgate.netrsc.org

The efficiency of the cyanation reaction is highly dependent on several factors, including the choice of catalyst, ligand, cyanide source, solvent, and temperature. Optimization of these parameters is crucial for achieving high yields and minimizing side reactions.

Key Optimization Parameters for Palladium-Catalyzed Cyanation:

| Parameter | Variation | Effect on Reaction |

| Catalyst Precursor | Pd(OAc)₂, Pd₂(dba)₃, Palladacycle complexes (P1) | Palladacycle precatalysts can be highly effective, requiring lower catalyst loadings. nih.gov Pd(0) sources like Pd₂(dba)₃ may require pre-incubation with a ligand for optimal activity. nih.gov |

| Ligand | Phosphine ligands (e.g., dppf, PPh₃, BINAP), N-heterocyclic carbenes (NHCs) | The ligand stabilizes the palladium center, influences the rates of oxidative addition and reductive elimination, and prevents catalyst deactivation. rsc.orgberkeley.edu Bulky ligands can facilitate the final reductive elimination step. rsc.org |

| Cyanide Source | K₄[Fe(CN)₆], Zn(CN)₂, KCN, NaCN | K₄[Fe(CN)₆] is a non-toxic and widely used alternative to more hazardous simple alkali cyanides. nih.gov Zn(CN)₂ is also common and less hazardous than KCN or NaCN. nih.govacs.org |

| Solvent | DMF, DMAc, Dioxane/H₂O, Toluene | The choice of solvent affects the solubility of reagents and the reaction temperature. Aqueous systems have been developed to be more environmentally friendly. nih.gov |

| Base/Additive | Na₂CO₃, K₂CO₃, KOAc, CuI | A base is often required. rsc.org Additives like CuI can enhance the dissociation of the cyanide from sources like K₄[Fe(CN)₆] and facilitate the catalytic cycle. rsc.org |

| Temperature | 40°C - 140°C | While older methods required high temperatures (>140°C), newer catalyst systems allow for significantly milder conditions, sometimes as low as room temperature to 40°C. nih.govacs.org |

Reactivity of the Carbamate Moiety

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to removal under specific acidic conditions.

The most common method for removing the Boc group from the carbamate moiety of this compound is through acid-catalyzed cleavage. commonorganicchemistry.comtotal-synthesis.com This strategy is highly selective and leaves other functional groups, such as the aryl bromide, intact.

The mechanism proceeds as follows:

Protonation: A strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl), protonates the carbonyl oxygen of the carbamate. commonorganicchemistry.comtotal-synthesis.commasterorganicchemistry.com

Fragmentation: The protonated carbamate fragments, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate. commonorganicchemistry.comtotal-synthesis.com

Decarboxylation: The carbamic acid is unstable and readily undergoes decarboxylation, releasing carbon dioxide gas. commonorganicchemistry.comtotal-synthesis.com

Amine Formation: This decarboxylation yields the free secondary amine, 3-bromo-N-methylbenzylamine, which is then protonated by the acid to form the corresponding ammonium (B1175870) salt. commonorganicchemistry.com

The liberated tert-butyl cation can be quenched by trapping agents or deprotonate to form isobutylene (B52900) gas. commonorganicchemistry.com Kinetic studies have shown that the reaction rate can exhibit a second-order dependence on the concentration of acids like HCl, while reactions with TFA may require a large excess of the acid. acs.orgresearchgate.net

Commonly Used Acids for Boc Deprotection:

| Acid | Typical Conditions | Notes |

| Trifluoroacetic Acid (TFA) | Neat or in a solvent like Dichloromethane (B109758) (DCM) | Very common, efficient, and volatile, making it easy to remove post-reaction. commonorganicchemistry.commasterorganicchemistry.com |

| Hydrochloric Acid (HCl) | In a solvent like Dioxane, Methanol, or Ethyl Acetate | A strong and effective acid for deprotection. total-synthesis.com |

| Sulfuric Acid (H₂SO₄) | Catalytic amounts in suitable solvents | Non-volatile, can be used when TFA or HCl are not ideal. acs.org |

| Methane Sulfonic Acid (MSA) | Used in solvents like isopropanol. | Strong acid that can also show a second-order kinetic dependence. acs.org |

Beyond simple deprotection to the amine, the carbamate group can be directly converted into other valuable functional groups, such as ureas. This transformation avoids the need for isolating the intermediate amine, offering a more streamlined synthetic route.

One method for converting carbamates to ureas involves the use of aluminum amide complexes. organic-chemistry.orgresearchgate.net Treating the carbamate with an amine in the presence of trimethylaluminum (B3029685) can yield bi-, tri-, or tetra-substituted ureas. organic-chemistry.org Interestingly, a reactivity trend has been observed where methyl and benzyl (B1604629) carbamates react more readily than t-butyl carbamates, suggesting potential for selective transformations. organic-chemistry.orgresearchgate.net

Another approach utilizes zirconium(IV) catalysis to facilitate an exchange process between the carbamate and an amine, yielding a urea. acs.orgorganic-chemistry.org This reaction can be accelerated by microwave irradiation. acs.org Mechanistically, these transformations may proceed through the in-situ generation of an isocyanate intermediate from the carbamate, which is then trapped by the amine. acs.orgrsc.org

Reactivity of the Benzyl Carbon

The benzylic carbon—the carbon atom directly attached to the benzene ring—in this compound exhibits enhanced reactivity compared to a standard alkyl carbon. This heightened reactivity is due to the resonance stabilization of intermediates, such as benzylic radicals or carbocations, that can be formed at this position. chemistrysteps.com

The C-H bonds at the benzylic position are weaker than typical alkyl C-H bonds, making them susceptible to reactions like free-radical halogenation. masterorganicchemistry.com For example, reaction with N-Bromosuccinimide (NBS) in the presence of a radical initiator can selectively introduce a bromine atom at the benzylic carbon.

Furthermore, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize the benzylic carbon. chemistrysteps.com Provided there is at least one hydrogen atom on the benzylic carbon, it will be oxidized all the way to a carboxylic acid. masterorganicchemistry.com This would transform the benzyl moiety into a benzoyl group, fundamentally altering the molecule's structure. However, the carbamate group itself might not be stable under such harsh oxidative conditions. The reactivity of the benzylic position allows for a range of synthetic modifications, provided the chosen reaction conditions are compatible with the Boc-carbamate and aryl bromide functionalities. nih.gov

Exploration of Potential Benzylic Functionalization Reactions

The benzylic C-H bonds in this compound represent a key site for synthetic modification. Several reaction pathways can be envisaged for the functionalization of this position, primarily involving radical-mediated processes and oxidation reactions.

Free-Radical Bromination:

One of the most common methods for benzylic functionalization is free-radical bromination, typically employing N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) and light or heat. youtube.commasterorganicchemistry.com The mechanism proceeds through a chain reaction involving the abstraction of a benzylic hydrogen atom to form a resonance-stabilized benzylic radical. This radical then reacts with a bromine source to yield the benzylic bromide.

The stability of the benzylic radical intermediate is a crucial factor driving the selectivity of this reaction for the benzylic position over other C-H bonds in the molecule. khanacademy.org The unpaired electron at the benzylic carbon can be delocalized into the π-system of the aromatic ring, significantly lowering the energy of the intermediate. For this compound, this would lead to the formation of tert-butyl 3-bromobenzyl(bromo)(methyl)carbamate.

Table 1: Plausible Reaction Conditions for Benzylic Bromination

| Reagent | Initiator | Solvent | Potential Product |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | AIBN (Azobisisobutyronitrile) | Carbon Tetrachloride (CCl4) | tert-Butyl 3-bromobenzyl(bromo)(methyl)carbamate |

| N-Bromosuccinimide (NBS) | Benzoyl Peroxide | Benzene | tert-Butyl 3-bromobenzyl(bromo)(methyl)carbamate |

Benzylic Oxidation:

The benzylic position can also be oxidized to a carbonyl group using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4). masterorganicchemistry.com For a secondary benzylic carbon, as in the case of this compound, the oxidation product would be a ketone. This transformation is believed to proceed through a complex mechanism that may involve the formation of a benzylic radical or a benzylic carbocation. The presence of at least one benzylic hydrogen is a prerequisite for this reaction to occur. masterorganicchemistry.com

The reaction of this compound with a strong oxidizing agent would be expected to yield tert-butyl 3-bromobenzoyl(methyl)carbamate. It is important to note that harsh oxidation conditions could potentially lead to the cleavage of the Boc protecting group or other side reactions. Milder, more selective oxidation methods might be required to achieve the desired transformation cleanly. mdpi.com

Table 2: Potential Oxidizing Agents for Benzylic Oxidation

| Oxidizing Agent | Reaction Conditions | Potential Product |

|---|---|---|

| Potassium Permanganate (KMnO4) | Basic, heat | tert-Butyl 3-bromobenzoyl(methyl)carbamate |

| Sodium Dichromate (Na2Cr2O7) / Sulfuric Acid (H2SO4) | Aqueous, heat | tert-Butyl 3-bromobenzoyl(methyl)carbamate |

| tert-Butyl hydroperoxide (TBHP) | Metal catalyst (e.g., Cu, Co) | tert-Butyl 3-bromobenzoyl(methyl)carbamate |

C-H Activation/Functionalization:

Modern synthetic methods offer pathways for the direct functionalization of benzylic C-H bonds through transition metal-catalyzed C-H activation. sioc-journal.cnnih.gov These reactions can lead to the formation of C-C or C-heteroatom bonds. For instance, palladium-catalyzed C(sp³)–H arylation could potentially be applied to this compound to introduce an aryl group at the benzylic position. The mechanism of such reactions often involves the coordination of the metal to the aromatic ring or a directing group, followed by oxidative addition into the C-H bond.

Stereochemical Considerations in Benzylic Transformations

When a new substituent is introduced at the benzylic position of this compound, a new stereocenter can be created if the two existing substituents on the benzylic carbon are different (in this case, a hydrogen and the N-Boc-methylamino group). Therefore, the stereochemical outcome of benzylic functionalization reactions is an important consideration.

Reactions Proceeding Through Planar Intermediates:

Reactions that proceed through a planar intermediate, such as a benzylic radical or a benzylic carbocation, will generally lead to a racemic mixture of products if the starting material is achiral. The subsequent attack of a reagent on the planar intermediate can occur from either face with equal probability, resulting in the formation of both enantiomers in equal amounts.

For example, the free-radical bromination of this compound would generate a trigonal planar benzylic radical. The subsequent reaction with bromine can occur from either side of the plane, leading to a racemic mixture of the (R)- and (S)-enantiomers of tert-butyl 3-bromobenzyl(bromo)(methyl)carbamate. Similarly, SN1-type nucleophilic substitution at the benzylic position, proceeding through a planar carbocation, would also result in racemization. chemistrysteps.com

Stereoselective Transformations:

Achieving stereoselectivity in benzylic transformations typically requires the use of chiral reagents, catalysts, or auxiliaries that can differentiate between the two faces of the prochiral benzylic position. In recent years, significant progress has been made in the development of enantioselective C-H functionalization reactions. nih.gov

For instance, the use of a chiral transition metal catalyst in a C-H activation/functionalization reaction could potentially lead to the enantioselective formation of one enantiomer of the product over the other. The chiral ligands coordinated to the metal center create a chiral environment that directs the approach of the reactants, favoring the formation of one stereoisomer. While specific applications to this compound have not been reported, the general principles of asymmetric catalysis suggest that such transformations are theoretically possible.

The stereochemical outcome of benzylic transformations is a critical aspect in the synthesis of chiral molecules, and the choice of reaction conditions and reagents can have a profound impact on the stereoisomeric purity of the final product.

Construction of Advanced Heterocyclic and Aromatic Systems

The presence of both a nucleophilic nitrogen (once deprotected) and an electrophilic carbon (via the brominated ring) within the same molecule makes this compound an ideal starting material for the synthesis of a wide array of complex ring systems.

Synthesis of Tricyclic Heterocyclic Scaffolds and Related Ring Systems

The dual functionality of this compound allows for its participation in sequential or one-pot cyclization reactions to form elaborate tricyclic heterocyclic scaffolds. The Boc (tert-butoxycarbonyl) protecting group plays a crucial role in these synthetic sequences by masking the reactivity of the secondary amine, allowing for initial modifications at other positions of the molecule. nbinno.comnbinno.comnumberanalytics.com

A common strategy involves an initial palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, at the 3-bromo position to introduce a second ring system. Subsequent deprotection of the Boc group under acidic conditions, often using trifluoroacetic acid (TFA), unmasks the methylamino group. wikipedia.orgchemistrysteps.com This newly liberated amine can then undergo an intramolecular cyclization, often facilitated by a suitable coupling agent or through an intramolecular nucleophilic aromatic substitution, to forge the third ring of the tricyclic system. The stability of the Boc group to a wide range of reaction conditions, followed by its facile removal, is a key advantage in these multi-step syntheses. nbinno.comnumberanalytics.com

| Step | Reaction Type | Reagents and Conditions | Key Transformation |

| 1 | Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene, 90 °C | Formation of a biaryl system |

| 2 | Boc Deprotection | Trifluoroacetic acid (TFA), Dichloromethane (DCM), rt | Unmasking of the secondary amine |

| 3 | Intramolecular Cyclization | NaH, DMF, 100 °C | Formation of the third heterocyclic ring |

Role in the Elaboration of Benzylic and Anilino Derivatives

This compound serves as an excellent precursor for a variety of benzylic and anilino derivatives. The bromine atom on the aromatic ring can be readily transformed into a wide range of functional groups through transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki coupling can introduce new aryl or heteroaryl substituents, while Sonogashira coupling allows for the installation of alkyne moieties.

Furthermore, the Boc-protected aminomethyl group provides a latent source of a secondary benzylic amine. Once the desired modifications have been made to the aromatic ring, the Boc group can be removed to reveal the N-methylbenzylamine functionality. This amine can then be further derivatized, for example, through reductive amination with aldehydes or ketones to generate more complex tertiary amines, or via acylation to form amides. This stepwise approach, enabled by the presence of the Boc protecting group, allows for the controlled and selective synthesis of a diverse library of substituted benzylic and anilino compounds.

Precursor in the Synthesis of Scaffolds for Medicinal Chemistry Research

The structural motifs accessible from this compound are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.

Incorporation into Structural Motifs Under Investigation for Biological Interactions (e.g., IKK enzyme inhibition)

The IκB kinase (IKK) enzyme complex is a critical regulator of the NF-κB signaling pathway, which is implicated in inflammatory diseases and cancer. beilstein-journals.orgsci-hub.se Consequently, the development of small molecule inhibitors of IKK has been an area of intense research. Many potent IKK inhibitors feature complex heterocyclic cores designed to interact with the ATP-binding site of the kinase.

The tricyclic and substituted aromatic systems derived from this compound can serve as key scaffolds for the development of novel IKK inhibitors. The 3-substituted benzylamine (B48309) moiety can be incorporated into larger heterocyclic systems that mimic the hinge-binding motifs of known kinase inhibitors. The ability to diversify the substitution pattern on the aromatic ring allows for the fine-tuning of steric and electronic properties to optimize binding affinity and selectivity for the IKK isoforms.

| Scaffold Type | Potential Biological Target | Key Synthetic Transformation |

| Substituted Pyridopyrimidines | IKK-β | Buchwald-Hartwig amination followed by intramolecular cyclization |

| Fused Indole (B1671886) Derivatives | IKK-α | Suzuki coupling and subsequent Fischer indole synthesis |

| Benzo-fused Diazepines | Various Kinases | Intramolecular N-arylation |

Design Rationale for Utilizing the this compound Moiety in Targeted Syntheses

The use of this compound in targeted syntheses is guided by several key design principles. The 3-bromobenzyl unit provides a rigid scaffold that can be used to project substituents into specific regions of a biological target's binding site. The bromine atom serves as a versatile handle for introducing a wide range of chemical diversity through well-established cross-coupling methodologies.

The N-methyl group can be crucial for establishing favorable interactions within a binding pocket and can also improve the pharmacokinetic properties of a molecule, such as its metabolic stability and cell permeability. mdpi.com The Boc protecting group is integral to the synthetic strategy, allowing for the sequential and controlled introduction of different molecular fragments, which is essential for building up the complexity of the final target molecule. nbinno.comnbinno.com

Strategic Use in Convergent and Divergent Synthetic Pathways

The structural features of this compound make it an ideal building block for both convergent and divergent synthetic strategies, which are hallmarks of efficient and modern organic synthesis.

In a convergent synthesis , two or more complex fragments are synthesized independently and then coupled together in the final stages of the synthesis. sci-hub.se this compound can be elaborated into a complex fragment containing the substituted benzylamine core. This fragment can then be coupled with another intricate molecular fragment, for example, through a Suzuki or Stille coupling, to rapidly assemble the final target molecule. This approach is often more efficient than a linear synthesis as it allows for the parallel synthesis of key intermediates.

Conversely, in a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. beilstein-journals.org this compound is an excellent starting point for such an approach. The bromine atom can be subjected to a variety of different cross-coupling reactions, each introducing a unique substituent. Following this diversification step, the Boc-protected amine can be deprotected and subjected to a range of different derivatization reactions. This strategy allows for the rapid generation of a diverse set of analogs for structure-activity relationship (SAR) studies in drug discovery programs.

Conclusion

tert-Butyl 3-bromobenzyl(methyl)carbamate is a chemical compound of significant strategic value in modern organic synthesis. It elegantly combines the stability and reliable reactivity of a Boc-protected secondary amine with the synthetic versatility of a brominated aromatic ring. This dual functionality positions it as a powerful intermediate for the construction of complex molecules, particularly in the fields of medicinal and materials chemistry. Its utility in palladium-catalyzed cross-coupling reactions allows for the systematic and efficient diversification of the aromatic core, while the latent amine functionality provides a handle for subsequent transformations, including the formation of heterocyclic systems. Continued exploration of the reactivity and applications of this and related bifunctional building blocks will undoubtedly contribute to the development of more efficient and innovative synthetic pathways to novel and important chemical entities.

Computational Chemistry and Theoretical Studies of Tert Butyl 3 Bromobenzyl Methyl Carbamate and Its Transformations

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the chemical behavior of molecules. For tert-butyl 3-bromobenzyl(methyl)carbamate, these methods can provide a detailed understanding of its geometry, stability, and reactive sites.

Density Functional Theory (DFT) Studies of Molecular Geometry and Conformational Energetics

Density Functional Theory (DFT) is a robust computational method for predicting the geometric and electronic properties of molecules. A DFT study, likely using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to determine the most stable three-dimensional structure of the molecule. nih.gov

Theoretical calculations for related benzyl (B1604629) carbamates have been performed using various levels of theory, including DFT, to determine optimized geometries and vibrational frequencies. scirp.orgscirp.org An analysis of this compound would yield similar data, providing a foundational understanding of its structure.

Illustrative Data Table: Predicted Geometric Parameters This table presents hypothetical, yet chemically reasonable, data that would be expected from a DFT/B3LYP/6-31G(d,p) calculation. Actual research findings would be required for validation.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O (carbamate) | ~1.22 Å |

| C-N (carbamate) | ~1.37 Å | |

| N-CH₃ | ~1.46 Å | |

| N-CH₂ (benzyl) | ~1.47 Å | |

| C-Br (aromatic) | ~1.91 Å | |

| Bond Angle | O=C-N | ~125° |

| C-N-C (methyl, benzyl) | ~118° | |

| Dihedral Angle | C-O-C-N (carbamate plane) | ~180° (anti-periplanar) |

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity and Site Selectivity

Frontier Molecular Orbital (FMO) theory is a key tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). orientjchem.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the oxygen and nitrogen atoms of the carbamate (B1207046) group and the π-system of the bromobenzyl ring. The LUMO would likely be distributed over the carbonyl carbon of the carbamate and the aromatic ring, particularly influenced by the electron-withdrawing bromine atom. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Illustrative Data Table: FMO Energies This table presents hypothetical energy values derived from DFT calculations for illustrative purposes.

| Molecular Orbital | Predicted Energy (eV) | Description |

| HOMO | -6.5 | Primarily located on the carbamate N and O atoms and the aromatic ring. |

| LUMO | -0.8 | Distributed over the carbonyl group and the brominated aromatic ring. |

| HOMO-LUMO Gap | 5.7 | Indicates moderate kinetic stability. |

Electrostatic Potential (ESP) Surface Mapping for Understanding Intermolecular Interactions

Molecular Electrostatic Potential (ESP) maps illustrate the three-dimensional charge distribution of a molecule. libretexts.org These maps are invaluable for understanding and predicting intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks. The ESP surface is colored to represent different potential values: red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue signifies positive potential (electron-poor, attractive to nucleophiles). wolfram.com

In an ESP map of this compound, the most negative potential (red) would be concentrated around the carbonyl oxygen atom, making it a primary site for hydrogen bond donation and electrophilic attack. researchgate.net The region around the hydrogen atoms of the methyl and benzyl groups would exhibit positive potential (blue). The bromine atom would show a region of slight negative potential due to its lone pairs, but its electron-withdrawing nature also influences the potential of the attached aromatic ring. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the benzyl and carbamate groups allows the molecule to adopt various conformations, which can significantly impact its properties and biological activity.

Exploration of Conformational Landscapes and Preferred Orientations

Conformational analysis involves studying the different spatial arrangements (rotamers) of a molecule and their relative energies. lumenlearning.com Due to rotation around single bonds, this compound has several key rotatable bonds: the C-N bond of the carbamate, the N-CH₂ bond, and the CH₂-aryl bond.

The carbamate C-N bond has a significant rotational barrier due to its partial double bond character, leading to the possibility of syn and anti conformers. acs.orgnih.gov For most acyclic carbamates, the anti (or trans) conformation is generally more stable due to reduced steric clash. nih.gov The presence of both a methyl and a benzyl group on the nitrogen atom introduces additional complexity and steric interactions that would be quantified by calculating the potential energy surface for rotation around these bonds. nih.gov

Illustrative Data Table: Relative Energies of Key Conformers This table provides a hypothetical energy landscape to illustrate the principles of conformational analysis.

| Conformation (Dihedral Angle) | Relative Energy (kcal/mol) | Stability |

| Anti (O=C-N-CH₂) | 0.0 | Most Stable |

| Syn (O=C-N-CH₂) | +2.5 | Less Stable |

| Gauche (N-CH₂-Aryl-C) | 0.2 | Stable Rotamer |

| Eclipsed (N-CH₂-Aryl-C) | +4.0 | Unstable (Transition State) |

Influence of Steric and Electronic Factors on Conformation

The conformational preferences of this compound are governed by a balance of steric and electronic effects.

Steric Factors : The most significant steric influence comes from the bulky tert-butyl group, which restricts rotation around the adjacent O-C bond and influences the orientation of the entire carbamate moiety. lumenlearning.com The N-methyl group further crowds the nitrogen center, affecting the rotational barrier of the C-N bond and the preferred orientation of the benzyl group. researchgate.net Repulsion between the tert-butyl group, the N-methyl group, and the benzyl group will dictate the lowest energy conformation.

Electronic Factors : The electron-withdrawing nature of the bromine atom on the phenyl ring can influence the charge distribution and dipole moment of the molecule, which in turn can affect long-range intramolecular interactions. nih.gov Resonance within the carbamate group creates a planar and rigid unit, which serves as a central structural element around which the more flexible benzyl and tert-butyl groups orient themselves. acs.org Molecular dynamics simulations could be used to explore how these factors influence the molecule's dynamic behavior in different environments, such as in solution. cambridge.org

In Silico Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for investigating the intricate details of chemical reactions involving this compound. Through in silico modeling, researchers can explore reaction pathways, identify key intermediates, and characterize the transition states that govern reaction rates and outcomes. These theoretical studies offer insights that are often difficult to obtain through experimental means alone, facilitating the optimization of existing reactions and the design of new synthetic transformations.

Computational Elucidation of Catalytic Cycles (e.g., for cross-coupling reactions)

The 3-bromobenzyl moiety of this compound makes it an ideal candidate for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, or Buchwald-Hartwig reactions. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the entire catalytic cycle for such transformations.

A theoretical investigation into a cross-coupling reaction would typically involve modeling the following key steps:

Oxidative Addition: The initial step involves the insertion of the low-valent metal catalyst (e.g., Pd(0)) into the carbon-bromine bond of the carbamate. Computational models can determine the activation energy for this step and characterize the geometry of the resulting organometallic intermediate.

Transmetalation (for Suzuki-Miyaura type reactions): The transfer of an organic group from a main-group organometallic reagent (e.g., an organoboron compound) to the metal center is modeled. Calculations can shed light on the mechanism and energetics of this ligand exchange.

Reductive Elimination: This is the final, product-forming step where the two coupled organic fragments are expelled from the metal center, regenerating the active catalyst. The transition state for this step is located, and its energy barrier is calculated to understand the facility of product formation.

Prediction of Regioselectivity and Stereoselectivity in Novel Transformations

Computational modeling is a predictive tool for understanding the selectivity of reactions where multiple isomeric products are possible. When this compound undergoes a novel transformation, such as a functionalization reaction on the aromatic ring, different regioisomers (ortho, meta, para to the existing substituent) could be formed.

The prediction of regioselectivity is achieved by:

Mapping Reaction Pathways: All plausible reaction pathways leading to the different regioisomers are computationally modeled.

Calculating Transition State Energies: The transition state structure for each pathway is located, and its energy is calculated.

Applying Transition State Theory: According to the Curtin-Hammett principle, the ratio of the products is determined by the difference in the activation energies of the respective rate-determining transition states. The pathway with the lowest activation energy barrier will be the dominant one, leading to the major product.

This approach allows for the a priori prediction of the reaction outcome, saving significant experimental time and resources. Similarly, for reactions that can produce stereoisomers, computational analysis of the diastereomeric transition states can predict which stereoisomer will be formed preferentially.

Topological Descriptors and Cheminformatics for Structural Characterization

Cheminformatics utilizes computational methods to analyze chemical data and predict the properties of molecules based on their structure. Topological descriptors are numerical values derived from the two-dimensional representation of a molecule that quantify its physicochemical characteristics. These descriptors are crucial in rational drug design and synthetic planning.

Calculation and Interpretation of Topological Polar Surface Area (TPSA) in Synthetic Design

The Topological Polar Surface Area (TPSA) is a key descriptor used to predict the transport properties of molecules, such as intestinal absorption and blood-brain barrier penetration nih.gov. It is calculated by summing the surface contributions of all polar atoms (primarily oxygen and nitrogen) in a molecule wikipedia.org. TPSA provides a convenient way to estimate the polar surface area without needing to perform complex 3D conformational calculations nih.govnih.govresearchgate.net.

For this compound, the TPSA is determined by the contributions of the oxygen and nitrogen atoms of the carbamate group. The addition of the N-methyl group does not change the TPSA value compared to its secondary amine analog, as the calculation is based on polar atom contributions.

Table 1: Calculated Topological Descriptors for this compound

| Descriptor | Value | Significance in Synthetic Design |

|---|---|---|

| TPSA | 29.5 Ų | This relatively low TPSA value suggests good potential for membrane permeability. Molecules with a TPSA less than 90 Ų are more likely to cross the blood-brain barrier wikipedia.org. |

| Molecular Formula | C₁₃H₁₈BrNO₂ | Provides the exact atomic composition. |

| Molecular Weight | 300.19 g/mol | Influences diffusion and transport properties. |

In synthetic design, particularly for medicinal chemistry, the TPSA value is a critical parameter. A molecule designed as a potential therapeutic agent must be able to reach its biological target. By calculating the TPSA, chemists can pre-emptively assess the likelihood of good oral bioavailability and cell permeability, guiding the selection and modification of synthetic targets to achieve a desirable pharmacokinetic profile wikipedia.org.

Analysis of Rotatable Bonds and Molecular Flexibility for Conformation Prediction

Molecular flexibility is a crucial characteristic that influences a molecule's ability to interact with biological targets and its tendency to crystallize nih.gov. A primary and simple measure of this flexibility is the number of rotatable bonds. A rotatable bond is typically defined as any single bond, not in a ring, that connects two non-hydrogen atoms.

For this compound, several rotatable bonds contribute to its conformational freedom. The analysis of these bonds is fundamental to predicting the molecule's preferred three-dimensional shape.

Table 2: Rotatable Bonds in this compound

| Bond (Atoms Connected) | Description |

|---|---|

| Phenyl-CH₂ | Rotation around this bond orients the benzyl group relative to the aromatic ring. |

| CH₂-N | This bond's rotation alters the position of the carbamate group relative to the benzyl moiety. |

| N-C(O) | Rotation around the amide bond, which has partial double-bond character and is often restricted. |

| C(O)-O | This bond's rotation affects the orientation of the tert-butyl group. |

The number of rotatable bonds provides a simple metric for flexibility, which is often used in filtering compound libraries in drug discovery. Molecules with excessive flexibility (e.g., more than 10 rotatable bonds) can have a high entropic penalty upon binding to a receptor, leading to lower binding affinity.

Future Research Directions and Unexplored Reactivity of Tert Butyl 3 Bromobenzyl Methyl Carbamate

Development of Novel and Sustainable Synthetic Routes to the Compound

The traditional synthesis of tert-butyl 3-bromobenzyl(methyl)carbamate likely involves the reaction of 3-bromobenzyl(methyl)amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). While effective, this route presents opportunities for improvement in terms of sustainability and efficiency. Future research could focus on developing greener synthetic pathways that minimize waste and utilize more environmentally benign reagents and solvents.

One promising approach involves the exploration of catalytic methods. For instance, the direct carboxylation of 3-bromobenzyl(methyl)amine using carbon dioxide (CO₂) as a C1 source, facilitated by a suitable catalyst, would represent a significant advancement in sustainable chemistry. This would replace the use of phosgene (B1210022) derivatives like Boc-anhydride, which are common in carbamate (B1207046) synthesis.

Table 1: Comparison of Potential Synthetic Routes

| Route | Reagents | Advantages | Challenges |

|---|---|---|---|

| Traditional | 3-bromobenzyl(methyl)amine, Boc₂O | High yield, well-established | Atom economy, use of phosgene derivative |

| Catalytic CO₂ Fixation | 3-bromobenzyl(methyl)amine, CO₂, Catalyst | Sustainable C1 source, greener | Catalyst development, reaction optimization |

| Biocatalytic | Amine precursor, Enzyme | Mild conditions, high selectivity | Enzyme discovery and engineering |

| One-Pot Synthesis | 3-Bromobenzaldehyde, Methylamine, Boc₂O | Process intensification, reduced waste | Control of side reactions, catalyst compatibility |

Exploration of C-H Activation and Other Direct Functionalization Strategies

The aromatic ring of this compound is ripe for exploration via C-H activation strategies. nih.gov The carbamate group can act as a directing group, facilitating regioselective functionalization of the aromatic C-H bonds ortho to the benzyl (B1604629) group. magtech.com.cn This would open up pathways to novel derivatives without the need for pre-functionalized starting materials, a more atom-economical approach compared to traditional cross-coupling reactions. nih.gov

Transition-metal catalysis, particularly with palladium, rhodium, or ruthenium, could be employed to achieve direct arylation, alkenylation, or alkylation of the benzene (B151609) ring. magtech.com.cn Investigating the directing group ability of the N-Boc-N-methylaminomethyl substituent is a key research direction. Furthermore, radical-mediated C-H functionalization presents another avenue for introducing new functional groups onto the aromatic ring or even the benzylic position. nih.gov

Integration of the Compound into Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of this compound are well-suited for adaptation to continuous flow chemistry platforms. nih.govbeilstein-journals.orgresearchgate.netresearchgate.netnih.gov Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling-up. nih.govbeilstein-journals.orgresearchgate.net

A continuous flow process for the synthesis of the title compound could involve pumping a stream of 3-bromobenzyl(methyl)amine and a solution of Boc₂O through a heated reactor coil, allowing for rapid and controlled reaction. researchgate.net Subsequent derivatization reactions, such as Suzuki or Buchwald-Hartwig cross-coupling at the bromo position, could be telescoped in a continuous fashion, eliminating the need for isolation of intermediates. nih.govbeilstein-journals.orgresearchgate.net Automated synthesis platforms, guided by real-time reaction monitoring, could be used to rapidly screen a wide range of reaction conditions and coupling partners, accelerating the discovery of new derivatives.

Expanding the Scope of Derivatization Reactions at the Benzyl and Carbamate Positions

The this compound molecule offers two primary sites for derivatization: the bromo-substituted benzyl ring and the tert-butyl carbamate group. The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions, including Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig couplings. A systematic exploration of these reactions with a diverse set of coupling partners (boronic acids, organostannanes, terminal alkynes, alkenes, and amines/amides) would yield a large library of novel compounds with varied electronic and steric properties.

The tert-butyl carbamate (Boc) group is a well-established protecting group for amines. masterorganicchemistry.com Its removal under acidic conditions reveals the secondary amine, which can then be subjected to a variety of functionalization reactions. organic-chemistry.org This includes acylation to form amides, alkylation to form tertiary amines, and reaction with isocyanates to form ureas. The chemoselective manipulation of the Boc group in the presence of other functional groups is a key aspect to be explored. organic-chemistry.org

Table 2: Potential Derivatization Reactions

| Position | Reaction Type | Potential Reagents | Resulting Functional Group |

|---|---|---|---|

| Benzyl (C-Br) | Suzuki Coupling | Aryl/heteroaryl boronic acids | Biaryl |

| Benzyl (C-Br) | Sonogashira Coupling | Terminal alkynes | Arylalkyne |

| Benzyl (C-Br) | Buchwald-Hartwig Amination | Amines, amides | Arylamine/arylamide |

| Carbamate (N-Boc) | Deprotection & Acylation | TFA, then Acyl chlorides | Amide |

| Carbamate (N-Boc) | Deprotection & Alkylation | TFA, then Alkyl halides | Tertiary amine |

| Carbamate (N-Boc) | Deprotection & Urea Formation | TFA, then Isocyanates | Urea |

Advanced Spectroscopic Studies for In-Situ Reaction Monitoring and Mechanistic Insight

To gain a deeper understanding of the reaction dynamics and mechanisms involved in the synthesis and derivatization of this compound, advanced in-situ spectroscopic techniques are invaluable. Techniques such as ReactIR (in-situ FTIR), Raman spectroscopy, and online NMR spectroscopy can provide real-time data on the concentrations of reactants, intermediates, and products. researchgate.netnih.govmt.comresearchgate.net

For instance, monitoring a Grignard reaction at the bromo-benzyl position using in-situ IR spectroscopy could help in determining the precise point of reaction initiation and completion, which is crucial for safety and optimization. mt.com These techniques can also be used to elucidate reaction kinetics and identify transient intermediates, providing crucial mechanistic insights that can guide the optimization of reaction conditions. The coupling of these analytical techniques with automated synthesis platforms would enable high-throughput experimentation and data collection.

Design and Synthesis of Analogs with Modified Substituents for Structure-Reactivity Relationship Studies